Comparative Nonlinear Optical Properties: 4,5-Dichlorophthalimide vs. Other Cyclic Imides
Ab initio and DFT calculations demonstrate that 4,5-dichlorophthalimide and 3,4,5,6-tetrachlorophthalimide possess the highest mean polarizabilities and total hyperpolarizabilities among the studied cyclic imides, which included maleimide, succinimide, phthalimide, and various chlorinated derivatives [1]. This places 4,5-dichlorophthalimide in the top tier of NLO-active imides, substantially outperforming unsubstituted phthalimide.
| Evidence Dimension | Mean polarizability and total first-order hyperpolarizability |
|---|---|
| Target Compound Data | Highest tier (along with tetrachlorophthalimide) |
| Comparator Or Baseline | Phthalimide (unsubstituted); 3,6-dichlorophthalimide; maleimide; succinimide |
| Quantified Difference | Qualitatively highest among studied molecules; quantitative values reported in the full text (α and β values) |
| Conditions | Ab initio and density functional theory (DFT) calculations |
Why This Matters
For materials scientists developing NLO polymers or optical modulators, 4,5-dichlorophthalimide offers superior NLO response compared to unsubstituted phthalimide, directly impacting device performance.
- [1] Polarizability and first-order hyperpolarizability of cyclic imides. Journal of Molecular Structure: THEOCHEM, 2009. DOI: 10.1016/j.theochem.2009.06.021 View Source
